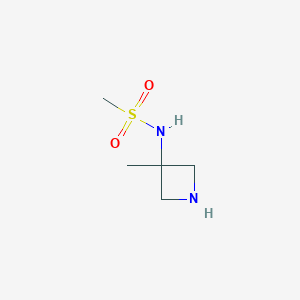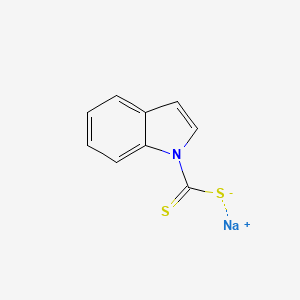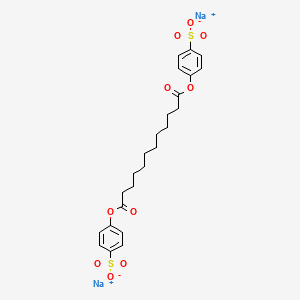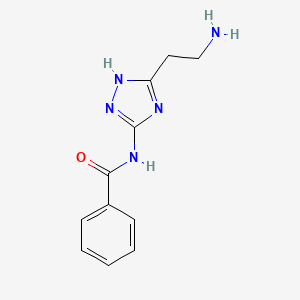![molecular formula C14H23N B12832497 2-(Bicyclo[1.1.1]pentan-1-yl)decahydroisoquinoline](/img/structure/B12832497.png)
2-(Bicyclo[1.1.1]pentan-1-yl)decahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bicyclo[1.1.1]pentan-1-yl)decahydroisoquinoline is a compound that features a unique bicyclo[1.1.1]pentane (BCP) moiety. The BCP fragment is known for its ability to add three-dimensional character and saturation to compounds, making it an attractive bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes .
Preparation Methods
The synthesis of 2-(Bicyclo[1.1.1]pentan-1-yl)decahydroisoquinoline involves several steps, starting with the construction of the bicyclo[1.1.1]pentane framework. Two practical and scalable methods for synthesizing the BCP framework are carbene insertion into the central bond of bicyclo[1.1.0]butanes and nucleophilic/radical addition across the central bond of [1.1.1]propellanes . These methods allow for the installation of various substituents at the bridgehead positions of the BCP core .
Industrial production methods for this compound are still under development, as the large-scale preparation of BCP derivatives remains a challenge . recent advancements in synthetic methodologies have made it possible to access a wide array of BCP derivatives with various functional groups .
Chemical Reactions Analysis
2-(Bicyclo[1.1.1]pentan-1-yl)decahydroisoquinoline undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include radical initiators, nucleophiles, and electrophiles . For example, radical reactions involving BCP derivatives can lead to the formation of various products through regio- and diastereoselective cycloaddition reactions .
Scientific Research Applications
The unique structural properties of 2-(Bicyclo[1.1.1]pentan-1-yl)decahydroisoquinoline make it a valuable compound in scientific research. In chemistry, it serves as a bioisostere for para-substituted benzene rings, offering enhanced solubility, membrane permeability, and reduced metabolic susceptibility . In biology and medicine, BCP derivatives have been investigated for their potential as drug candidates due to their ability to improve the physicochemical and pharmacokinetic properties of lead compounds . Additionally, BCP derivatives have applications in materials science, where they are used as molecular rods, rotors, and supramolecular linker units .
Mechanism of Action
The mechanism of action of 2-(Bicyclo[1.1.1]pentan-1-yl)decahydroisoquinoline involves its interaction with specific molecular targets and pathways. The BCP moiety’s ability to mimic the geometry and substituent exit vectors of benzene rings allows it to interact with various biological targets, such as receptors and enzymes . This interaction can lead to changes in the activity of these targets, resulting in the compound’s observed effects.
Comparison with Similar Compounds
2-(Bicyclo[1.1.1]pentan-1-yl)decahydroisoquinoline is unique due to its BCP moiety, which distinguishes it from other similar compounds. Similar compounds include other BCP derivatives, such as 1,2-difunctionalized bicyclo[1.1.1]pentanes, which have been developed as mimetics for ortho/meta-substituted arenes . These compounds share the three-dimensional character and saturation of the BCP core, but differ in their specific functional groups and applications .
Properties
Molecular Formula |
C14H23N |
|---|---|
Molecular Weight |
205.34 g/mol |
IUPAC Name |
2-(1-bicyclo[1.1.1]pentanyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline |
InChI |
InChI=1S/C14H23N/c1-2-4-13-10-15(6-5-12(13)3-1)14-7-11(8-14)9-14/h11-13H,1-10H2 |
InChI Key |
IASLRLFNRIREBK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2CN(CCC2C1)C34CC(C3)C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-amino-5-bromo-N-[8-[(4-fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-yl]-2-methoxybenzamide hydrochloride](/img/structure/B12832415.png)




![Ethyl 2-(8H-Indeno[1,2-c]thiophen-8-ylidene)acetate](/img/structure/B12832438.png)
![[(2Z)-1-Ethoxy-1-oxobut-2-en-2-yl]boronic acid](/img/structure/B12832440.png)


![2-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylethenamine](/img/structure/B12832463.png)




